2,2-Dimethoxy-1-(2-thienyl)ethanone
Description
Properties
IUPAC Name |
2,2-dimethoxy-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(11-2)7(9)6-4-3-5-12-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBFVXGPQRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356027 | |
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127256-00-2 | |
| Record name | 2,2-Dimethoxy-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Core Methodology
The synthesis begins with 2-thiophenecarboxaldehyde, which undergoes methylative acetalization to introduce dimethoxy groups. The reaction employs dimethyl sulfate as the methylating agent under strongly basic conditions, typically using sodium hydride (NaH) to deprotonate the aldehyde and facilitate nucleophilic attack. This step forms a stabilized enolate intermediate, which subsequently reacts with a second equivalent of dimethyl sulfate to yield the dimethoxy product.
Critical parameters include:
-
Temperature control : Reactions are conducted at 0–10°C to mitigate exothermic side reactions.
-
Solvent selection : Tetrahydrofuran (THF) or toluene is preferred for their ability to dissolve both polar intermediates and nonpolar reagents.
-
Stoichiometry : A 2:1 molar ratio of dimethyl sulfate to aldehyde ensures complete methylation.
Optimization of Reaction Conditions
Experimental data from analogous syntheses (Table 1) reveal that phase-transfer catalysts, such as tetrabutylammonium chloride, enhance reaction rates by facilitating interfacial contact between immiscible reagents. For instance, trials using cyclodextrin as a catalyst achieved 85–90% yields within 4 hours, compared to 60–65% yields in uncatalyzed reactions.
Table 1: Comparative Yields Under Varied Conditions
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sodium hydride | THF | None | 0–5 | 68 |
| Sodium hydride | Toluene | Cyclodextrin | 0–5 | 89 |
| Potassium carbonate | DMF | Tetrabutylammonium chloride | 10–15 | 72 |
Industrial Production Strategies
Continuous-Flow Reactor Systems
Industrial-scale production prioritizes efficiency and safety through continuous-flow reactors. These systems enable precise control over residence time and temperature, reducing byproduct formation. For example, a patented method for related thiophene derivatives utilizes a tubular reactor with in-line monitoring to maintain optimal pH (8.5–9.5) and temperature (5–15°C). This approach achieves 92–95% conversion rates, surpassing batch reactor efficiencies by 20–25%.
Catalyst Recycling and Solvent Recovery
Economic viability is enhanced by solvent distillation and catalyst reuse. Methanol, a common solvent in ammonolysis steps, is recovered via vacuum distillation (99–101°C at 2.24 kPa). Similarly, phase-transfer catalysts like benzyltriethylammonium chloride are filtered and reused for up to five cycles without significant activity loss.
Comparative Analysis of Methodologies
Base Selection Impact
Strong bases (e.g., NaH) outperform weaker alternatives (e.g., K₂CO₃) in driving methylation to completion. However, NaH necessitates anhydrous conditions and careful handling, whereas K₂CO₃ tolerates minor moisture but requires prolonged reaction times.
Solvent Polarity Effects
Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but complicate product isolation due to high boiling points. Nonpolar solvents (e.g., toluene) simplify workup but may require phase-transfer agents to maintain reagent solubility.
Advanced Techniques and Emerging Trends
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-(2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2,2-Dimethoxy-1-(2-thienyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-(2-thienyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their properties are compared below:
Physicochemical Properties
- Boiling Points: 1-(2-Thienyl)ethanone has a boiling point of ~486–487 K , while methoxy-substituted analogs (e.g., 1-(2-Hydroxy-6-methoxyphenyl)ethanone) likely exhibit higher boiling points due to increased molecular weight and polarity.
- Density: The density of 1-(2-thienyl)ethanone is 1.142 g/cm³ , whereas dimethoxy derivatives may have higher densities due to additional oxygen atoms.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2,2-Dimethoxy-1-(2-thienyl)ethanone, and how should data interpretation be approached?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiophene ring protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.2–3.5 ppm). Compare with literature data for similar thienyl ketones .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations near 1680–1700 cm and methoxy C-O stretches at ~1100 cm .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 170 (CHOS) and fragmentation patterns indicative of methoxy and thienyl groups .
- Challenges : Overlapping signals in NMR due to stereochemistry or solvent effects. Use deuterated solvents and 2D NMR (COSY, HSQC) for resolution.
Q. How should researchers handle and store 2,2-Dimethoxy-1-(2-thienyl)ethanone to ensure stability?
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the thiophene ring .
- Handling : Use fume hoods, nitrile gloves, and respiratory protection (FFP2 masks) if ventilation is inadequate. Avoid contact with strong oxidizers .
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
- Synthesis : Friedel-Crafts acylation of 2-methoxythiophene with chloroacetone derivatives in the presence of Lewis acids (e.g., AlCl) .
- Optimization :
- Solvent : Dichloromethane or toluene for better Lewis acid activity.
- Temperature : Maintain 0–5°C to minimize side reactions.
- Catalyst : Use 1.2 eq. AlCl for complete acylation.
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Toluene | 60–75% |
| Temperature | 0–5°C | 70–80% |
| Catalyst (AlCl) | 1.2 eq. | 75–85% |
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 2,2-Dimethoxy-1-(2-thienyl)ethanone in nucleophilic additions?
- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model charge distribution. The carbonyl carbon is electrophilic (Mulliken charge: +0.35), favoring nucleophilic attack .
- Applications : Predict regioselectivity in reactions with Grignard reagents or hydrides. Compare with experimental results to validate models.
Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?
- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent polarity or impurities.
- Solution : Re-run spectra under standardized conditions (e.g., CDCl, 400 MHz) and cross-reference with high-purity samples .
Q. How does 2,2-Dimethoxy-1-(2-thienyl)ethanone function as a precursor in heterocyclic synthesis?
- Mechanism : The ketone undergoes condensation with hydrazines or hydroxylamines to form thieno-pyrazoles or isoxazoles, respectively.
- Example :
- React with hydrazine hydrate in ethanol to yield 3,4-dimethoxythieno[2,3-c]pyrazole (75% yield, mp 145–148°C) .
- Optimization : Microwave-assisted synthesis reduces reaction time from 12 hrs to 30 mins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
